molecular formula C9H16O B093204 2,6-Dimethyl-5-heptenal CAS No. 106-72-9

2,6-Dimethyl-5-heptenal

Cat. No.: B093204
CAS No.: 106-72-9
M. Wt: 140.22 g/mol
InChI Key: YGFGZTXGYTUXBA-UHFFFAOYSA-N
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Safety and Hazards

Melonal is combustible and may cause an allergic skin reaction . It is recommended to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is also advised to avoid breathing its mist or vapor and to use it only outdoors or in a well-ventilated area .

Future Directions

Melonal is used in all types of perfumes for marine notes, juicy fruits (especially melon and cucumber reproduction), citrus, and floral notes . It is expected to continue to be used in these applications and potentially more as research and development in the fragrance industry progresses.

Mechanism of Action

Target of Action

2,6-Dimethyl-5-heptenal, also known as Melonal, is primarily used in the fragrance industry . It is known for its fresh, green, and fruity odor, reminiscent of watermelon . .

Mode of Action

Melonal is known to undergo a concerted ene reaction to form a zwitterion, which further reacts to give an ene product . This chemical reaction is part of its interaction with its environment and contributes to its characteristic fragrance.

Pharmacokinetics

Its volatility also enables it to be readily absorbed in the nasal cavity during inhalation .

Result of Action

The primary result of Melonal’s action is the elicitation of a fresh, green, and fruity odor, reminiscent of watermelon . This is achieved through its interaction with olfactory receptors in the nose, leading to a neural response that is interpreted by the brain as a specific scent.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Melonal. For instance, its volatility can be affected by temperature and humidity, which can in turn influence its perception as a fragrance. Furthermore, its stability can be affected by exposure to light, heat, and oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically follows the oxidation of citral method due to its efficiency and scalability. The process involves using commercially available citral and performing the oxidation under controlled conditions to yield high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,6-Dimethyl-5-heptenal can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: It can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dimethyl-5-heptenal has diverse applications in scientific research:

Properties

IUPAC Name

2,6-dimethylhept-5-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8(2)5-4-6-9(3)7-10/h5,7,9H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFGZTXGYTUXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044753
Record name 2,6-Dimethylhept-5-enal
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Liquid; [Alfa Aesar MSDS], pale yellow liquid with a melon-like odour
Record name 5-Heptenal, 2,6-dimethyl-
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Record name 2,6-Dimethyl-5-heptenal
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Record name 2,6-Dimethyl-5-heptenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/370/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in ethanol; insoluble in glycerol and water, 1 ml in 1 ml 95% alcohol; 1 ml in 2 ml 70% alcohol (in ethanol)
Record name 2,6-Dimethyl-5-heptenal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.845-0.854
Record name 2,6-Dimethyl-5-heptenal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

0.76 [mmHg]
Record name 2,6-Dimethyl-5-heptenal
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CAS No.

106-72-9
Record name (±)-2,6-Dimethyl-5-heptenal
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Record name Melonal
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Record name 2,6-dimethylhept-5-enal
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Record name 2,6-DIMETHYL-5-HEPTENAL
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Synthesis routes and methods I

Procedure details

An aqueous emulsion of 2,6-dimethyl-5-heptenal is prepared by stirring a solution of 3 grams of sodium oleate, and 400 mls of water, with 490 grams 2,6-dimethyl-5-heptenal. The emulsion is added at 250° C. to a solution comprising 1072 grams of sodium sulfite, 326 grams of boric acid and 5 liters of water. The resulting mixture is stirred for two hours resulting in the formation of a white flocculant solid. To this reaction mass is added 3000 mls of 30% hydrochloric acid. The addition is accompanied by release of sulfur dioxide fumes and a temperature rise to 30° C. Stirring is continued for 30 minutes whereupon a clear liquid is formed. Over a 30 minute period, 1783 grams of sodium carbonate is added accompanied by release of carbon dioxide. The reaction mixture is extracted twice with 500 ml portions of toluene. The toluene extracts are washed with water and distilled to afford 2,6-dimethyl-6-hydroxy heptanal (249 grams). The GC profile for this material is set forth in FIG. 3. Fractional distillation through a 1.5"×12" Goodloe column affords the pure product (b.p. 112° C., 4 mm).
Name
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
490 g
Type
reactant
Reaction Step Two
Quantity
1072 g
Type
reactant
Reaction Step Three
Quantity
326 g
Type
reactant
Reaction Step Four
Quantity
3000 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1783 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
3 g
Type
catalyst
Reaction Step Nine
Name
Quantity
400 mL
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A process for preparing 6-hydroxy-2,6-dimethylheptanal defined by one of the structures: ##STR16## comprising the steps of (1) forming an emulsion of 2,6-dimethyl-5-heptenal with water using an emulsifying agent which is an alkali metal salt of a long chain fatty acid; (2) reacting sodium sulfite with the 2,6-dimethyl-5-heptenal in the presence of boric acid while it is in the emulsion whereby a sulfite-aldehyde addition salt of 2,6-dimethyl-5-heptenal is formed, the reaction taking place at a temperature of between 10° C. and 50° C., the mole ratio of sodium sulfite:2,6-dimethyl-5-heptenal varying between 1:1 up to 10:1; the concentration of sodium sulfite in the reaction mass being from 0.1 molar up to 3.0 molar and the concentration of 2,6-dimethyl-5-heptenal being from 0.5 molar up to 2.0 molar; and (3) hydrolyzing the resulting sulfite-aldehyde addition salt of 2,6-dimethyl-5-heptenal with hydrochloric acid using from 10% up to 50% hydrochloric acid, the mole ratio of HCl:sulfite addition salt of 2,6-dimethyl-6-hydroxy-heptanal being 0.5:1 up to 1.5:1 with the reaction temperature for the hydrolysis reaction varying from 0° C. up to 50° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-5-heptenal
Reactant of Route 2
2,6-Dimethyl-5-heptenal
Reactant of Route 3
Reactant of Route 3
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Reactant of Route 4
2,6-Dimethyl-5-heptenal
Reactant of Route 5
2,6-Dimethyl-5-heptenal
Reactant of Route 6
2,6-Dimethyl-5-heptenal

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